3-(2-chlorobenzyl)-1'-(4-methoxyphenyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
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Overview
Description
This complex compound has a fascinating structure, combining elements from various chemical families. Let’s break it down:
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Core Structure: : The compound consists of a spiro-fused pyrazinoquinoline and a pyrimidine ring. The spiro[pyrazino[1,2-a]quinoline] moiety provides rigidity and unique properties.
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Functional Groups
Chlorobenzyl Group (C₆H₄Cl): Attached at position 3, this group imparts reactivity and influences the compound’s pharmacological behavior.
Methoxyphenyl Group (C₆H₄OCH₃): Positioned at the 1’ position, it enhances lipophilicity and modulates interactions with biological targets.
Nitro Group (NO₂): Found at position 8, it can participate in redox reactions and affect bioactivity.
Preparation Methods
Synthetic Routes:
Spiro[pyrazino[1,2-a]quinoline] Synthesis:
Industrial Production:
- Industrial-scale synthesis typically involves multi-step processes, optimization, and purification to achieve high yields.
Chemical Reactions Analysis
Redox Reactions: The nitro group undergoes reduction (e.g., catalytic hydrogenation) or oxidation (e.g., nitration).
Substitution Reactions: Chlorination and other substitutions occur at appropriate positions.
Major Products: Isomers, regioisomers, and diastereomers may form during synthesis.
Scientific Research Applications
Chemical Biology:
Mechanism of Action
Targets: Likely interacts with proteins, nucleic acids, or enzymes.
Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C29H26ClN5O6 |
---|---|
Molecular Weight |
576.0 g/mol |
IUPAC Name |
3'-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C29H26ClN5O6/c1-41-22-9-6-20(7-10-22)34-27(37)29(26(36)31-28(34)38)15-19-14-21(35(39)40)8-11-24(19)33-13-12-32(17-25(29)33)16-18-4-2-3-5-23(18)30/h2-11,14,25H,12-13,15-17H2,1H3,(H,31,36,38) |
InChI Key |
QDMPLIBLICXHAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3(CC4=C(C=CC(=C4)[N+](=O)[O-])N5C3CN(CC5)CC6=CC=CC=C6Cl)C(=O)NC2=O |
Origin of Product |
United States |
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